molecular formula C8H19ClN2 B1435243 (1-Cyclohexylethyl)hydrazine hydrochloride CAS No. 15881-98-8

(1-Cyclohexylethyl)hydrazine hydrochloride

Cat. No. B1435243
CAS RN: 15881-98-8
M. Wt: 178.7 g/mol
InChI Key: SGWNUKDXEVAXFI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(1-Cyclohexylethyl)hydrazine hydrochloride” is represented by the formula C8H19ClN2. The InChI code for this compound is 1S/C8H18N2.2ClH/c1-7(10-9)8-5-3-2-4-6-8;;/h7-8,10H,2-6,9H2,1H3;2*1H .


Physical And Chemical Properties Analysis

“(1-Cyclohexylethyl)hydrazine hydrochloride” has a molecular weight of 178.7 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Synthesis and Antineoplastic Activity

(1-Cyclohexylethyl)hydrazine hydrochloride, as part of a broader class of hydrazine derivatives, has been studied for its potential in synthesizing compounds with antineoplastic (anti-cancer) activity. For example, a series of 1-acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines were synthesized and evaluated against various cancer models, showing significant antineoplastic effects against leukemia and solid tumors such as melanoma and lung carcinoma. These compounds, by virtue of their hydrazine component, showed pronounced activity due to their resistance to hydrolysis and susceptibility to protease- and thiol-mediated activation, potentially enhancing their therapeutic index (Shyam et al., 1993).

Metabolic Studies and Identification of Novel Metabolites

Hydrazine derivatives have been the subject of metabolic studies to understand their transformation and effects within biological systems. For instance, the use of 15N-NMR spectroscopy revealed novel insights into the metabolism of hydrazine in rats, identifying several metabolites including acetylhydrazine and diacetylhydrazine, which are crucial for understanding the metabolic pathways and potential toxicological impacts of hydrazine compounds (Preece et al., 1991).

Comparative Toxicology and Metabonomics

Comparative studies have explored the differential toxicity of hydrazine derivatives in various animal models, utilizing metabonomics to understand the biochemical and toxicological effects. Such studies have provided insights into the species-specific responses to hydrazine exposure, with significant implications for safety assessments and therapeutic applications of hydrazine-related compounds (Bollard et al., 2005).

Integrated Multiorgan Effects Analysis

The multiorgan effects of hydrazine toxicity have been examined through integrated metabonomic analysis, assessing the direct biochemical impacts on kidney, liver, and brain tissues. This comprehensive approach helps in elucidating the systemic effects of hydrazines and their potential risks or therapeutic benefits across different organ systems (Garrod et al., 2005).

Safety And Hazards

“(1-Cyclohexylethyl)hydrazine hydrochloride” should be handled with care. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of skin or eye contact, immediate medical attention is required .

properties

IUPAC Name

1-cyclohexylethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.ClH/c1-7(10-9)8-5-3-2-4-6-8;/h7-8,10H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWNUKDXEVAXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclohexylethyl)hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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